molecular formula C21H15N3OS2 B2695983 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline CAS No. 692737-19-2

2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline

Cat. No. B2695983
CAS RN: 692737-19-2
M. Wt: 389.49
InChI Key: XASHOKREFUFAMB-UHFFFAOYSA-N
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Description

2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is a compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Medicinal Chemistry Applications

The synthesis and investigation of quinoline derivatives, which are structurally related to 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline, reveal their significance in the development of new pharmacological agents. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, analgesic, and anti-stress properties. For instance, quinoline derivatives containing sulfur demonstrate good antioxidant properties and are utilized in anti-stress therapy. Their role as fluorophores and in studying various biological systems further emphasizes their utility in scientific research (Aleksanyan & Hambardzumyan, 2014).

Coordination Chemistry Applications

Research into discrete silver(I) coordination architectures using quinoline-based monothioether ligands, which are related to the structure of interest, highlights the ability to tailor complex structures for specific applications. These complexes are of interest due to their discrete structures and interactions, such as Ag-Ag and π-π stacking, which are relevant for designing materials with specific optical and electronic properties (Song et al., 2003).

Organic Synthesis Applications

The reactions of chloro-4-methylquinolines with sulfur nucleophiles, akin to the synthesis pathways of the compound of interest, lead to the formation of new quinoline derivatives. These derivatives are not only significant for their biological activities but also showcase the versatility of quinoline compounds in organic synthesis. The generation of bis-quinoline derivatives under optimal conditions demonstrates the potential for creating complex organic molecules with high yields, further expanding the utility of quinoline derivatives in chemical synthesis (Aleksanyan & Hambardzumyan, 2014).

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS2/c1-13-6-8-14(9-7-13)12-26-21-24-23-19(25-21)18-11-16-10-15-4-2-3-5-17(15)22-20(16)27-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASHOKREFUFAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC4=CC5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline

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